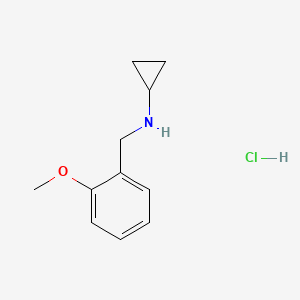

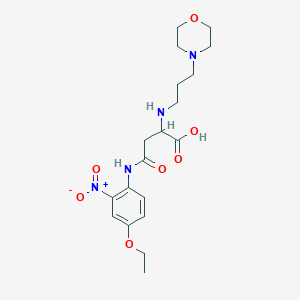

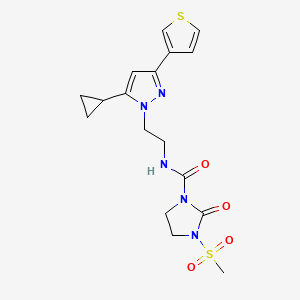

![molecular formula C19H21ClN2O4S2 B2547370 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895461-75-3](/img/structure/B2547370.png)

2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a complex molecule that appears to be related to the field of aromatic ether sulfones and thiophene sulfonyl derivatives. The structure suggests the presence of a thiophene backbone, a common motif in organic electronics and pharmaceuticals, modified with various functional groups that could impart unique physical and chemical properties.

Synthesis Analysis

The synthesis of related macrocyclic aromatic ether sulfones has been demonstrated using pseudo high dilution techniques. In one study, a bifunctionalized macrocycle was prepared starting from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. The resulting compound contained two carboxylic groups and was used to build up polyamides with 4,4′-diaminodiphenylmethane, indicating the potential for creating polymers with the macrocycle in the main chain .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, MALDI-TOF, NMR, and IR spectroscopy were employed to confirm the existence of the ring-shaped macrocycle in the study mentioned above . These techniques are crucial for determining the structure of complex molecules and ensuring the correct synthesis of the desired compounds.

Chemical Reactions Analysis

Thiophene sulfonyl derivatives exhibit a range of reactivity. Thiophene-2-sulfonyl chloride, for example, has been shown to react with amines, hydrazine, and sodium azide. The formation of hydrazones and reactions with cyclohexene, norbornene, and triphenylphosphine have been documented. Additionally, chloro-sulfonation reactions and subsequent conversions to amides and hydrazides have been explored. These reactions highlight the versatility of thiophene sulfonyl derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonyl derivatives and related compounds can be inferred from their reactivity and the spectroscopic data obtained. The infrared (IR), nuclear magnetic resonance (NMR), and mass spectra provide insights into the functional groups present and the stability of the compounds. The ability to form polymers suggests that these compounds could have interesting mechanical and thermal properties, although specific data on the compound is not provided .

Scientific Research Applications

Synthesis and Characterization

The development and characterization of thiophene derivatives often involve innovative synthetic routes and analyses to elucidate their structural and physicochemical properties. For instance, the synthesis of thiophenyl pyrazoles and isoxazoles through 1,3-dipolar cycloaddition methodology demonstrates the versatility of thiophene compounds in creating potentially bioactive molecules (Sowmya et al., 2018). Similarly, the preparation of novel macrocyclic aromatic ether sulfone bearing carboxylic groups, derived from bis(4-chlorophenyl)sulfone, showcases the adaptability of sulfone derivatives in polymer chemistry (Rodewald & Ritter, 1997).

Biological Activities

Thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. For example, the synthesis of thiophene-sulfonamide derivatives has been linked to significant antibacterial and antifungal activities (Aktan, Gündüzalp, & Özmen, 2017). Additionally, compounds synthesized through the Gewald reaction, related to the core structure of interest, have shown promising anti-inflammatory and antioxidant activities (Kumar, Anupama, & Khan, 2008).

Future Directions

properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S2/c20-12-6-8-13(9-7-12)28(25,26)11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)27-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTASVJYBWRIWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

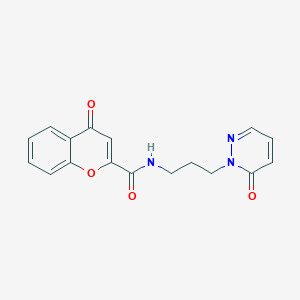

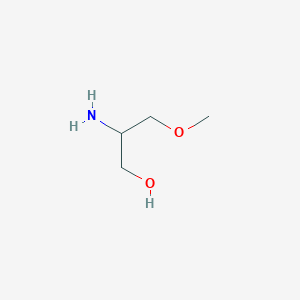

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

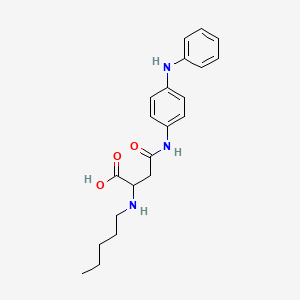

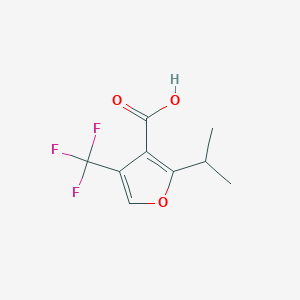

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)

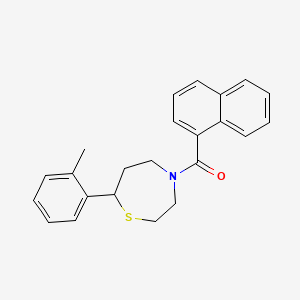

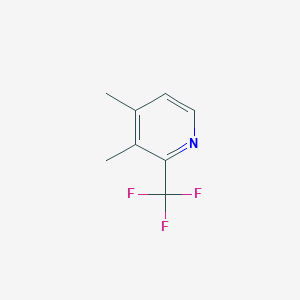

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)